One key application of coproporphyrinogen III is in elucidating the steps involved in heme biosynthesis. By studying the enzymatic reactions that convert coproporphyrinogen III to more advanced heme precursors, researchers gain insights into the regulation and potential bottlenecks within this pathway. This knowledge can be crucial in understanding how genetic mutations or environmental factors might disrupt heme production, leading to diseases.
Coproporphyrinogen III accumulation can occur due to genetic mutations in enzymes involved in its conversion. This buildup can lead to a group of disorders known as porphyrias. Researchers use coproporphyrinogen III as a marker molecule to diagnose specific types of porphyrias by measuring its levels in blood or urine []. Additionally, studying how coproporphyrinogen III accumulates in affected cells can help researchers understand the mechanisms underlying these diseases and develop potential treatments.
Coproporphyrinogen III also serves as a substrate for specific enzymes involved in later stages of heme biosynthesis. Researchers can utilize coproporphyrinogen III to study the activity and regulation of these enzymes. This information can be valuable in the development of drugs that target these enzymes for therapeutic purposes []. For example, some medications used in the treatment of certain porphyrias work by inhibiting enzymes that convert coproporphyrinogen III.
Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of essential compounds such as hemoglobin and chlorophyll. It is classified as a porphyrinogen, which are compounds characterized by a hexahydroporphine core with various substituents. Specifically, coproporphyrinogen III contains four methyl groups and four propionic acid groups arranged in the sequence MP-MP-MP-PM, where M represents a methyl group and P represents a propionic acid group. This compound is a colorless solid and plays a crucial role in the heme biosynthesis pathway, being derived from uroporphyrinogen III through the action of the enzyme uroporphyrinogen III decarboxylase, which catalyzes four decarboxylation reactions to convert acetic acid groups into methyl groups, releasing carbon dioxide in the process .
The primary reaction involving coproporphyrinogen III is its conversion to protoporphyrinogen IX. This transformation can occur via two distinct pathways:
Both pathways highlight the compound's versatility in heme biosynthesis.
Coproporphyrinogen III is integral to heme biosynthesis, a vital process for many biological functions, including oxygen transport and electron transfer. The compound serves as a substrate for enzymes that catalyze its conversion into protoporphyrinogen IX, which is subsequently transformed into heme. The presence of coproporphyrinogen III in biological systems is essential for maintaining proper metabolic functions related to energy production and cellular respiration .
Coproporphyrinogen III can be synthesized through various methods:
Coproporphyrinogen III has several applications:
Research has shown that coproporphyrinogen III interacts with various enzymes involved in its metabolic pathway. Key interactions include:
Several compounds share structural similarities with coproporphyrinogen III, primarily within the porphyrin family. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Uroporphyrinogen I | Contains eight carboxylic acid groups | Precursor to coproporphyrinogen III |
| Protoporphyrinogen IX | Contains vinyl groups instead of propionic acid groups | Directly precedes heme formation |
| Coproporphyrin I | Similar structure but different arrangement of side chains | Variants exist based on side chain positioning |
| Heme | Contains an iron atom coordinated within its structure | Final product of porphyrin biosynthesis |
Coproporphyrinogen III's unique arrangement of substituents distinguishes it from these related compounds, particularly regarding its role as an intermediate specifically leading to heme synthesis.
Coproporphyrinogen III possesses a fundamental hexahydroporphine core structure, which forms the structural foundation of this important tetrapyrrole compound [1] [17]. The hexahydroporphine core consists of four pyrrole rings connected by methylene bridges, creating a macrocyclic structure that distinguishes porphyrinogens from their aromatic porphyrin counterparts [17]. This non-aromatic macrocycle is characterized by the presence of six additional hydrogen atoms compared to the fully conjugated porphine system: four hydrogen atoms located on the methine bridges and two on the nitrogen atoms [17].
The hexahydroporphine architecture represents the simplest tetrapyrrole framework and serves as the core structure for all porphyrinogens, including coproporphyrinogen III [17]. Unlike aromatic porphyrins, the hexahydroporphine core lacks the extended conjugation system, resulting in a colorless compound with significantly different chemical and physical properties [17]. The macrocyclic ring system maintains structural flexibility due to the saturated methylene bridges, which allows for conformational changes and influences the molecule's reactivity patterns [35].
The four pyrrole rings within the hexahydroporphine core are designated as rings A, B, C, and D, proceeding clockwise around the macrocycle [1]. Each pyrrole ring maintains its aromatic character while being connected through single carbon bridges, creating a unique molecular architecture that is essential for the compound's biological function [16]. The non-planar nature of the hexahydroporphine core, resulting from the sp3-hybridized methylene carbons, contributes to the molecule's three-dimensional structure and influences its interaction with enzymes in metabolic pathways [35].
The substitution pattern of coproporphyrinogen III follows a specific nomenclature system that distinguishes it from other porphyrinogen isomers [1] [34]. The compound contains four methyl groups and four propionic acid groups arranged in a characteristic pattern around the hexahydroporphine core [1] [2]. The systematic designation for this arrangement is methyl-propionate-methyl-propionate-methyl-propionate-propionate-methyl, commonly abbreviated in the literature as MP-MP-MP-PM [1] [34].
This asymmetric substitution pattern is crucial for the compound's biological activity and enzymatic recognition [1]. The propionic acid side chains consist of carboxyethyl groups with the chemical formula -CH₂-CH₂-COOH, while the methyl groups are simple -CH₃ substituents [1]. The specific arrangement of these functional groups creates a unique molecular fingerprint that distinguishes coproporphyrinogen III from other constitutional isomers [34].
The International Union of Pure and Applied Chemistry nomenclature for coproporphyrinogen III follows the systematic naming convention: 3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,22,24-hexahydro-21H,23H-porphyrin-2-yl]propanoic acid [4] [7]. This comprehensive chemical name reflects the precise positioning of all substituents and the hexahydroporphine core structure. The chemical abstracting service number for coproporphyrinogen III is 2624-63-7, providing a unique identifier for this specific compound [2] [7].
The substitution pattern directly influences the compound's solubility, stability, and enzymatic interactions [13]. The presence of four carboxylic acid groups imparts significant polarity to the molecule, while the methyl groups contribute to hydrophobic interactions [13]. This balanced amphiphilic character is essential for the compound's biological function and membrane association properties [40].
Coproporphyrinogen III exhibits complex stereochemical properties arising from its asymmetric substitution pattern and the potential for isomerism [34]. The compound exists as one of four possible constitutional isomers, distinguished by the arrangement of methyl and propionic acid substituents around the hexahydroporphine core [34]. These isomers are designated as coproporphyrinogen I, II, III, and IV, with only isomers I and III having biological significance [34].
The stereochemical distinction between coproporphyrinogen I and III lies in the arrangement of the terminal pyrrole ring substituents [34]. Coproporphyrinogen I displays a symmetric MP-MP-MP-MP pattern, while coproporphyrinogen III exhibits the asymmetric MP-MP-MP-PM arrangement [34]. This asymmetry in coproporphyrinogen III creates a molecular handle that enables specific enzymatic recognition and processing in biological systems [40].
The molecular structure of coproporphyrinogen III can be described as having C₁ symmetry due to the asymmetric substitution pattern [9]. The compound lacks internal symmetry elements, which contributes to its unique three-dimensional structure and influences its interaction with enzymes such as coproporphyrinogen III oxidase [9]. The asymmetric nature of the molecule is reflected in its nuclear magnetic resonance spectroscopic properties, which display complex splitting patterns characteristic of non-equivalent proton environments [22].
Isomers II and IV of coproporphyrinogen represent rare constitutional forms that contribute only 1 and 2 percent of all coproporphyrins in biological systems, respectively [22]. These minor isomers exhibit different substitution patterns: coproporphyrinogen II has the arrangement MP-PM-MP-MP, while coproporphyrinogen IV displays MP-PM-MP-PM [37]. The predominance of the type III isomer in biological systems reflects its evolutionary selection as the optimal substrate for tetrapyrrole biosynthesis [40].
Coproporphyrinogen III exhibits distinctive spectroscopic properties that reflect its non-aromatic hexahydroporphine core structure [7] [11]. Unlike its oxidized counterpart coproporphyrin III, coproporphyrinogen III appears as a colorless solid due to the absence of extended conjugation in the macrocyclic system [3] [7]. The compound's spectroscopic characteristics are fundamentally different from aromatic porphyrins, providing important analytical tools for identification and quantification [22].
Ultraviolet-visible spectroscopy of coproporphyrinogen III reveals minimal absorption in the visible region, consistent with its non-aromatic character [22]. The compound does not exhibit the characteristic Soret band or Q-bands typical of porphyrins, instead showing absorption primarily in the ultraviolet region [11]. Upon oxidation to coproporphyrin III, dramatic spectroscopic changes occur, with the appearance of intense absorption at 390 nanometers and minor peaks at 500, 536, 557, and 607 nanometers [22].
Fluorescence spectroscopy serves as a powerful analytical tool for monitoring coproporphyrinogen III oxidation [11] [22]. The non-fluorescent porphyrinogen becomes highly fluorescent upon conversion to coproporphyrin III, with characteristic emission at 614-615 nanometers when excited at 409 nanometers [11]. This property is extensively utilized in enzymatic assays to monitor coproporphyrinogen III oxidase activity under anaerobic conditions [11].
Infrared spectroscopy of coproporphyrinogen III reveals characteristic absorption bands corresponding to the functional groups present in the molecule [24]. The carboxylic acid groups exhibit strong carbonyl stretching vibrations, while the hexahydroporphine core shows characteristic carbon-hydrogen and nitrogen-hydrogen stretching frequencies [24]. Mass spectrometry provides definitive molecular identification, with coproporphyrinogen III displaying a molecular ion peak at mass-to-charge ratio 661, corresponding to the protonated molecular ion [11] [22].
Nuclear magnetic resonance spectroscopy of coproporphyrinogen III produces complex spectra due to the asymmetric substitution pattern [22]. The compound exhibits distinct chemical shifts for the methyl and propionic acid substituents, with the asymmetric MP-MP-MP-PM arrangement creating multiple non-equivalent proton environments [22]. The hexahydroporphine core protons appear as complex multiplets, reflecting the conformational flexibility of the non-aromatic macrocycle [15].
Coproporphyrinogen III demonstrates significant susceptibility to oxidation, representing one of its most important reactivity characteristics [3] [44]. The compound readily undergoes spontaneous oxidation in the presence of oxygen, converting to the corresponding coproporphyrin III through a series of electron transfer and proton abstraction reactions [44]. This oxidative instability necessitates careful handling under anaerobic conditions for analytical and preparative purposes [21] [41].
The oxidation mechanism of coproporphyrinogen III involves the stepwise removal of six electrons and six protons from the hexahydroporphine core [43]. This process occurs through the formation of radical intermediates and can be catalyzed by various oxidizing agents including molecular oxygen, hydrogen peroxide, and metal ions [44]. The reaction proceeds through multiple pathways, with the rate of oxidation being dependent on pH, temperature, and the presence of catalytic species [43] [44].
Chemical stability studies indicate that coproporphyrinogen III exhibits pH-dependent behavior, with the compound being more stable under acidic conditions [13]. The four carboxylic acid groups have pKa values around 3.8, making the molecule highly ionized under physiological pH conditions [13]. At physiological pH, coproporphyrinogen III exists predominantly as a tetraanion with a net charge of -4, significantly influencing its solubility and interaction properties [13].
Thermal stability analysis reveals that coproporphyrinogen III maintains structural integrity up to approximately 185 degrees Celsius, beyond which decomposition occurs [17]. The compound shows enhanced stability when stored under nitrogen or argon atmospheres, preventing unwanted oxidation reactions [21]. Photostability studies demonstrate that coproporphyrinogen III is relatively stable to visible light but shows increased reactivity under ultraviolet irradiation [7].
The reactivity of coproporphyrinogen III toward various chemical reagents reflects the presence of multiple functional groups [41]. The carboxylic acid moieties can undergo standard carboxyl chemistry, including esterification and amide formation reactions [4]. The hexahydroporphine core can participate in metal coordination reactions, though with lower affinity compared to aromatic porphyrins [35].
Coproporphyrinogen III exhibits limited water solubility, with experimental determinations indicating a solubility of approximately 0.0112 milligrams per milliliter in aqueous media [13] [27]. This relatively low aqueous solubility reflects the amphiphilic nature of the molecule, which contains both hydrophobic methyl groups and hydrophilic carboxylic acid substituents [13]. The solubility characteristics significantly influence the compound's biological distribution and membrane association properties [3].
The logarithm of the partition coefficient between octanol and water has been calculated using different computational methods, yielding values ranging from 1.96 to 4.89 [13]. This broad range reflects the challenges in accurately predicting the partitioning behavior of such a complex amphiphilic molecule [13]. The predicted logarithmic solubility parameter of -4.8 indicates relatively poor aqueous solubility, consistent with experimental observations [13].
Physical characterization reveals that coproporphyrinogen III exists as a solid at room temperature with a white to off-white appearance [7] [27]. The compound has a molecular weight of 660.76 grams per mole and a monoisotopic molecular weight of 660.316 grams per mole [2] [4]. These physical parameters are important for analytical quantification and formulation considerations [4].
The polar surface area of coproporphyrinogen III has been calculated as 212.36 square angstroms, reflecting the significant contribution of the carboxylic acid groups to the molecule's polarity [13]. The compound contains 12 rotatable bonds, indicating substantial conformational flexibility that influences its three-dimensional structure and molecular interactions [13]. The presence of 8 hydrogen bond acceptors and 8 hydrogen bond donors creates multiple sites for intermolecular interactions [13].
Solvent compatibility studies indicate that coproporphyrinogen III shows enhanced solubility in polar organic solvents compared to water [17]. The compound demonstrates good solubility in dimethyl sulfoxide, dimethylformamide, and alcoholic solvents [17]. In non-polar solvents such as hexane or cyclohexane, solubility is extremely limited due to the polar carboxylic acid substituents [25].
Coproporphyrinogen III belongs to a family of structurally related tetrapyrrole compounds that share the common hexahydroporphine core architecture [16] [17]. Comparative analysis with other porphyrinogens reveals both structural similarities and important distinctions that influence their respective biological functions [30] [36]. The most closely related compounds include uroporphyrinogen III, protoporphyrinogen IX, and the unsubstituted hexahydroporphine [16] [17].
Uroporphyrinogen III represents the immediate biosynthetic precursor to coproporphyrinogen III and exhibits a more highly substituted structure [16] [39]. With the molecular formula C₄₀H₄₄N₄O₁₆, uroporphyrinogen III contains four acetic acid groups and four propionic acid groups arranged in the asymmetric pattern AP-AP-AP-PA [16]. The conversion from uroporphyrinogen III to coproporphyrinogen III involves the enzymatic decarboxylation of four acetic acid side chains to methyl groups, representing a key step in tetrapyrrole biosynthesis [39] [40].
Protoporphyrinogen IX serves as the immediate metabolic successor to coproporphyrinogen III in the heme biosynthetic pathway [30] [36]. This compound, with molecular formula C₃₄H₄₀N₄O₄, contains four methyl groups, two vinyl groups, and two propionic acid groups arranged as MV-MV-MP-PM [30] [36]. The transformation from coproporphyrinogen III to protoporphyrinogen IX involves the oxidative decarboxylation of two specific propionic acid chains on rings A and B to vinyl groups [30] [46].
The unsubstituted hexahydroporphine core, with molecular formula C₂₀H₂₀N₄, represents the simplest member of this structural family [17]. This compound lacks any side chain substitutions, bearing only hydrogen atoms on the outer positions of the four pyrrole rings [17]. Hexahydroporphine serves as the fundamental structural template upon which all naturally occurring porphyrinogens are based [17].
Structural flexibility analysis reveals important differences among these related compounds [35]. Molecular mechanics calculations indicate that the degree of macrocycle flexibility is influenced by the nature and position of substituents [35]. Coproporphyrinogen III exhibits intermediate flexibility compared to the more highly substituted uroporphyrinogen III and the less substituted protoporphyrinogen IX [32] [35].
The electronic properties of these porphyrinogens differ significantly from their aromatic porphyrin counterparts [15]. All porphyrinogens lack the extended π-conjugation system that characterizes porphyrins, resulting in colorless compounds with minimal visible light absorption [15]. However, subtle differences in electronic distribution arise from the varying substitution patterns, influencing their respective chemical reactivities and enzymatic recognition [19].
Metal coordination properties also vary among the porphyrinogen family members [32]. While all compounds can potentially coordinate metal ions through their four nitrogen atoms, the binding affinities and geometries are influenced by the electronic and steric effects of the peripheral substituents [32]. Coproporphyrinogen III shows intermediate metal binding characteristics compared to other family members [18].
| Property | Coproporphyrinogen III | Uroporphyrinogen III | Protoporphyrinogen IX | Hexahydroporphine |
|---|---|---|---|---|
| Molecular Formula | C₃₆H₄₄N₄O₈ | C₄₀H₄₄N₄O₁₆ | C₃₄H₄₀N₄O₄ | C₂₀H₂₀N₄ |
| Molecular Weight (g/mol) | 660.76 | 836.81 | 568.71 | 308.40 |
| Side Chain Pattern | MP-MP-MP-PM | AP-AP-AP-PA | MV-MV-MP-PM | H-H-H-H |
| Carboxylic Acid Groups | 4 | 8 | 2 | 0 |
| Core Structure | Hexahydroporphine | Hexahydroporphine | Hexahydroporphine | Hexahydroporphine |
The comparative analysis demonstrates that coproporphyrinogen III occupies a crucial intermediate position in tetrapyrrole biosynthesis, bridging the gap between the highly polar uroporphyrinogen III and the more hydrophobic protoporphyrinogen IX [40]. This structural positioning is essential for the compound's role in facilitating the stepwise conversion of tetrapyrrole intermediates toward their final biological targets [48].
| Spectroscopic Property | Coproporphyrinogen III | Notes |
|---|---|---|
| UV-Visible | Minimal visible absorption | Non-aromatic, colorless |
| Fluorescence | Non-fluorescent | Becomes fluorescent upon oxidation |
| Infrared | C-H, N-H, C=O stretching | Characteristic functional group bands |
| NMR | Complex asymmetric pattern | MP-MP-MP-PM arrangement creates distinct signals |
| Mass Spectrometry | m/z 661 [M+H]⁺ | Molecular ion identification |
| Physical Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₄N₄O₈ | PubChem |
| Molecular Weight | 660.76 g/mol | PubChem |
| State | Solid | Experimental |
| Water Solubility | 0.0112 mg/mL | ALOGPS |
| logP | 1.96-4.89 | Computational |
| pKa | 3.8 | Chemaxon |
| Physiological Charge | -4 | Chemaxon |
| Polar Surface Area | 212.36 Ų | Chemaxon |
| Isomer | Side Chain Arrangement | Biological Significance |
|---|---|---|
| Coproporphyrinogen I | MP-MP-MP-MP | Accumulates in porphyria |
| Coproporphyrinogen III | MP-MP-MP-PM | Normal heme biosynthesis |
| Coproporphyrinogen II | MP-PM-MP-MP | Rare, minimal significance |
| Coproporphyrinogen IV | MP-PM-MP-PM | Rare, minimal significance |